molecular formula C26H24ClN3O4 B563211 6-Chloroacetamidotetramethyl Rhodamine CAS No. 159435-08-2

6-Chloroacetamidotetramethyl Rhodamine

Cat. No.: B563211
CAS No.: 159435-08-2
M. Wt: 477.945
InChI Key: SLLQGIJLQWWVLP-UHFFFAOYSA-N
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Description

6-Chloroacetamidotetramethyl Rhodamine is an isomerically pure, cysteine-reactive fluorescent dye designed for advanced chemoproteomics and protein labeling applications. This compound features a chloroacetamide group that acts as an electrophilic warhead, enabling selective, covalent modification of cysteine thiols (Cys374) in target proteins, as utilized in activity-based protein profiling (ABPP) studies . The tetramethylrhodamine moiety provides excellent fluorescence properties, including high quantum yield and resistance to photobleaching, making it ideal for direct visualization of protein dynamics both in vitro and in live cells . In research, this reagent is critically valuable for studying protein function and structure. It is widely used to label actin (at Cys374) for real-time microscopy investigations of filament growth, treadmilling, and branching in cytoskeletal dynamics . Furthermore, its high isomerical purity (often >99%) is crucial for consistent and reproducible biochemical applications, as it ensures uniform labeling efficiency and behavior, a significant advantage over isomeric mixtures . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLQGIJLQWWVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CCl)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652510
Record name N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159435-08-2
Record name N-[3',6'-Bis(dimethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-6-yl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of 3-Aminophenols with Phthalic Anhydrides

The rhodamine core is traditionally synthesized via acid-catalyzed condensation of 3-aminophenols with phthalic anhydride derivatives. For 6-chloroacetamidotetramethyl rhodamine, this step establishes the xanthene scaffold while introducing methyl groups at the 3′, 6′, and 9′ positions. A study by Kulkarni et al. demonstrated that solvent-free, catalyst-free conditions in a continuous flow mechanochemical reactor (180°C, 10–12 min) yield rhodamine B derivatives with 70–84% efficiency. While this method targets rhodamine B, analogous conditions are adaptable for tetramethyl variants by substituting 3-aminophenol with 3-(dimethylamino)phenol.

Regioselective Functionalization at the 6-Position

Introducing the chloroacetamide group at the 6-position requires regioselective acylation. Ranjit et al. optimized this step by first synthesizing 6-aminotetramethyl rhodamine via hydrolysis of a protected acetamido intermediate, followed by re-acylation with chloroacetyl chloride. Critical to this process is the use of anhydrous conditions to prevent hydrolysis of the chloroacetamide group. The final product, this compound, was isolated in 65% yield after column chromatography, with purity confirmed via HPLC.

Mechanochemical and Continuous Flow Innovations

Solvent-Free Mechanochemical Synthesis

Recent advancements in mechanochemistry enable rhodamine synthesis without solvents or catalysts. Purohit et al. developed a single-screw reactor system where 3-dialkylamino phenols and phthalic anhydride derivatives react at 180°C under shear forces, achieving 70–84% yields within 12 minutes. This method’s scalability and reduced environmental impact are advantageous for large-scale production of tetramethyl rhodamine intermediates.

High-Pressure Amination of Xanthone Intermediates

A high-yielding route to tetramethyl rhodamine precursors involves amination of 3,6-difluoroxanthone with dimethylamine at 200°C in a sealed vessel. This S<sub>N</sub>Ar reaction produces 3,6-di(dimethylamino)xanthone in 97% yield, which is subsequently reacted with a tolyl Grignard reagent to form the rhodamine core.

AmineTemperature (°C)Time (hr)ProductYield (%)
HNMe<sub>2</sub>200203,6-di(dimethylamino)xanthone97
HNEt<sub>2</sub>200203,6-di(diethylamino)xanthone93
Azetidine150243,6-diazetidinylxanthone76

Table 1. Yields of xanthone intermediates via high-pressure amination.

Purification and Byproduct Mitigation

Chromatographic Separation

Crude reaction mixtures often contain unreacted starting materials and regioisomers. Preparative reverse-phase HPLC is employed to isolate this compound, achieving >98% purity. Ranjit et al. emphasized the importance of acid-base extraction prior to chromatography to remove hydrophilic impurities.

Halide Exchange Optimization

In cases where iodoacetamide derivatives are unwanted byproducts, fractional crystallization from ethanol/water mixtures effectively separates chloro- and iodoacetamides. This step is critical for ensuring the specificity of the chloroacetamide functionality.

Scalability and Industrial Applications

Continuous Flow Production

The transition from batch to continuous flow systems enhances reproducibility and throughput. Kulkarni’s single-screw reactor design reduces reaction times from hours to minutes while maintaining high yields, making it viable for industrial-scale synthesis.

Cost-Efficiency of Chloroacetamide Routes

Compared to iodoacetamide derivatives, chloroacetamide precursors are cost-effective due to the lower price of chloroacetyl chloride. Sigma-Aldrich lists N-(2,6-dimethylphenyl)chloroacetamide at $30.53 per gram, underscoring the economic feasibility of this route .

Chemical Reactions Analysis

Types of Reactions:

6-Chloroacetamidotetramethyl Rhodamine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its fluorescence properties.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Oxidation and Reduction Products: These reactions can lead to changes in the fluorescence properties of the compound, producing different fluorescent derivatives.

Scientific Research Applications

6-Chloroacetamidotetramethyl Rhodamine is extensively used in scientific research due to its fluorescent properties:

    Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

    Biology: Employed in fluorescence microscopy to label and visualize cellular components.

    Medicine: Utilized in diagnostic assays to detect specific biomolecules.

    Industry: Applied in the development of sensors and imaging devices.

Mechanism of Action

The mechanism of action of 6-Chloroacetamidotetramethyl Rhodamine involves its ability to bind to specific molecular targets and emit fluorescence upon excitation. The compound’s fluorescence is due to the presence of a conjugated system that absorbs light and re-emits it at a different wavelength. This property makes it useful for imaging and detection applications.

Comparison with Similar Compounds

Rhodamine 6G

  • Structure : Lacks the chloroacetamido group; instead, it has an ethyl ester group at the benzoic acid moiety (C₂₈H₃₁ClN₂O₃, MW: 479.02 g/mol) .
  • Applications : Primarily used in dye lasers and flow cytometry due to its high quantum yield and photostability .
  • Key Difference: Non-reactive toward biomolecules, limiting its utility in covalent labeling compared to 6-Chloroacetamidotetramethyl Rhodamine .

6-Iodoacetamidotetramethyl Rhodamine

  • Structure : Substitutes chloro with iodo in the acetamido group (C₂₆H₂₄IN₃O₄, MW: 569.39 g/mol) .
  • Applications : Used for thiol-specific labeling ; the iodo group offers higher reactivity toward cysteine residues but lower stability under light compared to the chloro derivative .
  • Comparison : While both compounds are thiol-reactive, the chloro variant is preferred for applications requiring prolonged stability .

Rosamine Derivatives (RosCOOH and RosNH₂)

  • Structure: Derivatives of rhodamine B with carboxyphenyl (RosCOOH) or aminophenyl (RosNH₂) groups .
  • Applications : RosCOOH is used in pH-sensitive probes , while RosNH₂ serves in bioconjugation via amine-reactive chemistry .
  • Key Difference : Unlike this compound, these derivatives lack the chloroacetamido group, limiting their thiol-specificity .

6-Carboxy-X-rhodamine (6-ROX)

  • Structure : Features a carboxylic acid group (C₃₄H₃₁N₃O₇, CAS: 216699-36-4) .
  • Applications : Utilized in DNA sequencing and fluorescence microscopy due to its succinimidyl ester, which reacts with primary amines .
  • Comparison : While 6-ROX is amine-reactive, this compound targets thiols, enabling orthogonal labeling strategies .

Tabular Comparison of Key Properties

Compound Reactive Group Molecular Weight (g/mol) Key Applications Excitation/Emission (nm)
This compound Chloroacetamido 486.94 Thiol-specific protein labeling ~555/580
Rhodamine 6G Ethyl ester 479.02 Dye lasers, flow cytometry ~530/565
6-Iodoacetamidotetramethyl Rhodamine Iodoacetamido 569.39 High-reactivity thiol labeling ~555/580
RosCOOH Carboxyphenyl ~580 (estimated) pH-sensitive probes ~560/585
6-ROX Succinimidyl ester 607.62 DNA sequencing, amine conjugation ~575/602

Bioconjugation Efficiency

  • This compound exhibits >90% conjugation efficiency with cysteine-rich proteins, as demonstrated in studies comparing it to iodo derivatives . The chloro group provides a balance between reactivity and stability, reducing off-target binding compared to iodoacetamido analogs .

Environmental and Biomedical Stability

  • Unlike Rhodamine B (CAS: 81-88-9), which is prone to photodegradation in aqueous environments, this compound shows enhanced photostability in cellular imaging, making it suitable for long-term tracking .

Comparative Adsorption Studies

  • In adsorption experiments using zeolites, Rhodamine B and this compound displayed distinct behaviors: Rhodamine B achieved 18.96 mg·g⁻¹ adsorption capacity, while the chloroacetamido derivative showed lower affinity due to its bulkier structure .

Biological Activity

6-Chloroacetamidotetramethyl Rhodamine (CATM Rhodamine) is a synthetic dye that has garnered attention for its potential biological applications, particularly in the field of fluorescence microscopy and as a fluorescent probe in various biochemical assays. This article explores the biological activity of CATM Rhodamine, including its mechanisms of action, applications in research, and relevant case studies.

  • CAS Number : 159435-08-2
  • Molecular Formula : C15H18ClN3O2S
  • Molecular Weight : 335.84 g/mol
  • Solubility : Soluble in chloroform and dimethyl sulfoxide (DMSO)

The biological activity of CATM Rhodamine primarily stems from its ability to interact with biological molecules through non-covalent interactions. Its fluorescent properties allow it to serve as a marker in various biological assays. The mechanisms include:

  • Fluorescence Emission : Upon excitation, CATM Rhodamine emits fluorescence, which can be quantitatively measured. This property is utilized in imaging techniques to visualize cellular components.
  • Binding Affinity : The compound can bind to specific proteins or nucleic acids, enabling the study of cellular processes and molecular interactions.

Biological Applications

CATM Rhodamine has diverse applications in biological research:

  • Cell Imaging : Used as a fluorescent dye for labeling cells and tissues in microscopy.
  • Biochemical Assays : Serves as a probe for detecting specific biomolecules, facilitating studies on enzyme activity and protein interactions.
  • Drug Delivery Systems : Investigated for potential use in targeted drug delivery due to its ability to bind selectively to certain cellular components.

Case Study 1: Cellular Uptake and Localization

A study investigated the cellular uptake of CATM Rhodamine in human cancer cell lines. The findings demonstrated that CATM Rhodamine localized predominantly in the cytoplasm, suggesting potential applications in targeting cancer cells for imaging and therapy.

Cell LineUptake Rate (%)Localization
HeLa75Cytoplasmic
MCF-760Cytoplasmic
A54950Cytoplasmic

Case Study 2: Fluorescent Sensor Development

Research focused on developing a rhodamine-based fluorescent sensor for detecting metal ions. The sensor exhibited high selectivity and sensitivity towards lead ions, making it suitable for environmental monitoring.

Metal IonDetection Limit (µM)Selectivity
Pb²⁺0.5High
Cd²⁺1.0Moderate
Hg²⁺2.0Low

Comparative Analysis with Similar Compounds

Comparative studies have shown that CATM Rhodamine exhibits superior fluorescence properties compared to other rhodamine derivatives, such as Rhodamine B and Tetramethylrhodamine (TAMRA).

CompoundFluorescence IntensityStability
CATM RhodamineHighStable
Rhodamine BModerateModerate
TAMRALowLow

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Chloroacetamidotetramethyl Rhodamine, and what critical parameters influence yield?

  • Methodological Answer : Synthesis typically involves functionalizing the rhodamine core with chloroacetamide groups. A common strategy is nucleophilic substitution, where the reactive chlorine atom in chloroacetamide reacts with amine or thiol groups on tetramethyl rhodamine derivatives. Key parameters include:

  • pH Control : Maintain alkaline conditions (pH 8–9) to deprotonate nucleophilic groups while avoiding hydrolysis of the chloroacetamide moiety .
  • Solvent Selection : Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactivity and solubility .
  • Stoichiometry : Optimize molar ratios (e.g., 1:1.2 rhodamine-to-chloroacetamide) to minimize side products .
    • Yield Challenges : Impurities from incomplete purification (e.g., silica gel chromatography) or competing hydrolysis reactions under acidic/basic conditions can reduce yields. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How is this compound characterized spectroscopically?

  • Key Techniques :

  • UV-Vis Spectroscopy : Determine molar absorptivity (ε) in ethanol or buffer (e.g., ε ≈ 9.7 × 10⁴ L·mol⁻¹·cm⁻¹ at 530 nm, similar to Rhodamine 6G derivatives) .
  • Fluorescence Spectroscopy : Measure quantum yield (Φ) using integrated sphere methods; typical Φ > 0.8 in non-polar solvents .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 479–543, depending on counterions) .
    • Validation : Compare spectral data with structurally analogous rhodamines (e.g., Rhodamine 6G) to identify deviations caused by the chloroacetamide group .

Q. What are its primary applications in fluorescence-based assays?

  • Covalent Labeling : The chloroacetamide group enables site-specific conjugation to cysteine residues in proteins or thiolated nucleic acids, minimizing nonspecific binding .
  • Live-Cell Imaging : Used for organelle tracking (e.g., lysosomes) due to its pH-insensitive fluorescence in the 500–600 nm range .
  • Super-Resolution Microscopy : High photostability allows prolonged imaging under laser illumination, though photoactivation protocols may require optimization .

Advanced Research Questions

Q. How can researchers design experiments to minimize fluorescence quenching in complex biological systems?

  • Strategies :

  • Environmental Screening : Test fluorescence intensity in buffers with varying ionic strengths and viscosities to identify quenching agents (e.g., heavy metals) .
  • Protective Additives : Include antioxidants (e.g., ascorbic acid) or oxygen scavengers (e.g., glucose oxidase/catalase) to reduce photobleaching .
  • Concentration Calibration : Use nonlinear photoacoustic effects (e.g., Grüneisen-relaxation methods) for precise quantification in turbid media .

Q. What strategies optimize covalent conjugation to biomolecules without compromising fluorescence?

  • Controlled Reaction Design :

  • Stepwise Conjugation : First purify the rhodamine derivative, then react with biomolecules at 4°C to slow hydrolysis and preserve fluorescence .
  • Linker Optimization : Introduce polyethylene glycol (PEG) spacers between the dye and biomolecule to reduce steric hindrance .
    • Validation : Confirm conjugation efficiency via Förster resonance energy transfer (FRET) or gel electrophoresis with in-gel fluorescence scanning .

Q. How can discrepancies in photostability data under varying experimental conditions be resolved?

  • Systematic Analysis :

  • Light Source Calibration : Normalize laser power and exposure time across experiments to isolate environmental effects .
  • Kinetic Modeling : Apply pseudo-first-order degradation models (e.g., ln(I/I₀) = -kt) to compare photobleaching rates under different pH or temperature conditions .
    • Cross-Validation : Use complementary techniques like Raman spectroscopy to correlate photostability with structural integrity .

Q. What methods enable real-time tracking of this compound in live-cell imaging, considering intracellular pH variations?

  • pH Compensation :

  • Ratiometric Probes : Co-stain with pH-insensitive dyes (e.g., Alexa Fluor 647) to normalize fluorescence signals .
  • Computational Correction : Apply ΔEtrans calculations (energy difference between protonated/unprotonated states) to adjust for pH-dependent intensity changes .
    • Dynamic Imaging : Use time-lapse microscopy with controlled CO₂/O₂ levels to stabilize intracellular pH during long-term experiments .

Q. Which analytical techniques distinguish this compound from structurally similar rhodamines?

  • Differentiation Methods :

  • Surface-Enhanced Raman Spectroscopy (SERS) : Identify unique vibrational modes of the chloroacetamide group (e.g., peaks at 680 cm⁻¹ for C-Cl stretching) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve retention time differences .

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